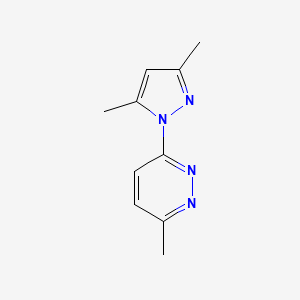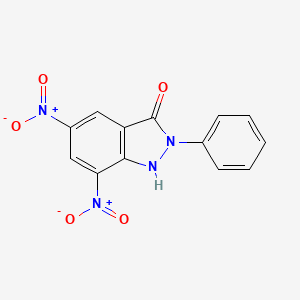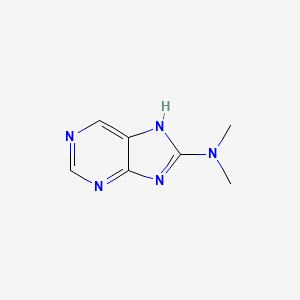
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one is an organic compound that belongs to the class of benzothiazines This compound is characterized by a benzylidene group attached to a benzothiazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4H-1,4-benzothiazin-3-one typically involves the condensation of benzaldehyde with 2-aminobenzenethiol in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated benzothiazinones.
科学研究应用
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of (2E)-2-benzylidene-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.
相似化合物的比较
Similar Compounds
(2E)-2-benzylidene-4H-1,4-benzothiazin-3-one: Unique due to its specific benzylidene substitution.
Benzothiazine derivatives: Share the core structure but differ in substituents, leading to varied biological activities.
Chalcones: Similar in having a benzylidene group but differ in the core structure.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
CAS 编号 |
24545-07-1 |
|---|---|
分子式 |
C15H11NOS |
分子量 |
253.32 g/mol |
IUPAC 名称 |
(2Z)-2-benzylidene-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H11NOS/c17-15-14(10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)/b14-10- |
InChI 键 |
DOQUSBFMNDTPGT-UVTDQMKNSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2 |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC3=CC=CC=C3S2 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















